4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
Description
4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine (C₆H₂ClF₄N, MW 199.54) is a halogenated pyridine derivative characterized by three distinct substituents: a chlorine atom at position 4, a fluorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 3 . This arrangement of electron-withdrawing groups imparts unique electronic and steric properties, making the compound a valuable intermediate in agrochemical and pharmaceutical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine and fluorine atoms influence reactivity and selectivity in substitution reactions .
Properties
IUPAC Name |
4-chloro-2-fluoro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQHPNDEMODJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254297 | |
| Record name | 4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227574-74-4 | |
| Record name | 4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Chlorination and Fluorination of Trifluoromethylpyridine Derivatives
One of the prevalent approaches involves starting with trifluoromethyl-substituted pyridines, followed by selective chlorination and fluorination. This method benefits from the high reactivity of pyridine rings towards electrophilic substitution, especially under controlled conditions to achieve regioselectivity.
-
- Begin with 3-(trifluoromethyl)pyridine.
- Subject the compound to chlorination using reagents such as sulfuryl chloride or phosphorus oxychloride under mild heating.
- Follow with fluorination using reagents like Selectfluor or other electrophilic fluorinating agents.
-
- High regioselectivity.
- Suitable for large-scale production.
Synthesis via Nucleophilic Substitution on Pyridine Precursors
Another method involves nucleophilic substitution on halogenated pyridine precursors:
-
- Use 2,4-dichloro-5-fluoropyridine as a starting material.
- React with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base or catalyst.
- Subsequent selective chlorination at the 4-position yields the target compound.
Multistep Route via Pyridine Ring Construction
A more complex but versatile approach involves constructing the pyridine ring with trifluoromethyl groups, followed by functional group modifications:
- Step 1: Synthesize 3-(trifluoromethyl)pyridine via cyclization of suitable precursors such as β-ketoesters or nitriles with trifluoromethyl groups.
- Step 2: Introduce chlorine and fluorine substituents through electrophilic halogenation, controlling regioselectivity with directing groups or catalysts.
Step 3: Final chlorination at the 4-position is achieved by selective chlorination reagents under mild conditions.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct halogenation | Trifluoromethylpyridine | Sulfuryl chloride, Selectfluor | Electrophilic substitution | High regioselectivity, scalable | Requires precise control of conditions |
| Nucleophilic substitution | Halogenated pyridines | Trifluoromethylating agents | Nucleophilic substitution | Good regioselectivity | Multi-step process |
| Ring construction + substitution | β-Ketoesters, nitriles | Cyclization reagents, halogenating agents | Cyclization + halogenation | Versatile, adaptable | Longer synthesis route |
Notes and Considerations:
- Reaction conditions such as temperature, solvent choice, and catalysts significantly influence regioselectivity and yield.
- Industrial synthesis emphasizes mild conditions and high intermediate stability, as highlighted in patent CN116425671A.
- The choice of method depends on scale, available starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the pyridine ring, influencing its reactivity.
Coupling Reactions: Utilized in the formation of complex organic molecules, often involving palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and ligands are commonly used in cross-coupling reactions.
Major Products: The reactions typically yield substituted pyridines, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Chemical Synthesis
Building Block for Fluorinated Compounds
This compound serves as a vital intermediate in synthesizing complex fluorinated organic molecules. Its trifluoromethyl group significantly enhances the stability and reactivity of derivatives, making them suitable for various applications in materials science and catalysis .
Biological Research
Fluorinated Biomolecules
4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is utilized in developing fluorinated biomolecules, which are crucial for studying biological processes. The incorporation of fluorine can alter the biological activity of compounds, making them valuable in biochemical assays.
Pharmaceutical Applications
Pharmaceutical Intermediate
The compound is an essential precursor in the synthesis of pharmaceuticals, particularly those designed to exhibit enhanced biological activity and metabolic stability due to fluorination. Fluorinated drugs often demonstrate improved pharmacokinetic properties, making them more effective in therapeutic applications .
Case Studies in Pharmaceuticals
- Anticancer Activity : A study found that derivatives of this compound showed significant cytotoxic effects on A549 lung cancer cells, indicating potential for cancer treatment .
- Anti-inflammatory Effects : Research into structure-activity relationships revealed that similar compounds exhibited promising anti-inflammatory properties comparable to established drugs like indomethacin .
Agricultural Applications
Agrochemical Production
In agriculture, this compound is used in formulating agrochemicals such as pesticides and herbicides. Its ability to enhance the efficacy and stability of active ingredients makes it a valuable component in crop protection products. Notably, several derivatives have been developed and approved for use in pest management .
Summary of Agrochemical Applications
| Compound Name | Use | Market Approval |
|---|---|---|
| Fluazifop-butyl | Herbicide | Yes |
| Various TFMP derivatives | Pesticides and herbicides | Yes |
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine involves its interaction with molecular targets through its halogen and trifluoromethyl groups. These functional groups enhance the compound’s ability to form strong interactions with biological macromolecules, influencing pathways related to cell signaling, enzyme activity, and receptor binding .
Comparison with Similar Compounds
Key Observations :
- Substituent Position Effects : The position of the trifluoromethyl group significantly impacts steric bulk and electronic distribution. For instance, the 3-CF₃ group in the title compound may hinder nucleophilic substitution at position 3 compared to analogs with CF₃ at position 2 .
- Herbicidal Activity: Compounds with trifluoromethyl groups at meta positions (e.g., 3-CF₃) show enhanced herbicidal efficacy compared to para-substituted analogs. For example, 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid (a structurally related herbicide) leverages meta-substituted halogens for target specificity .
Physicochemical Properties
| Property | This compound | 4-Chloro-2-(trifluoromethyl)pyridine | 3-Chloro-6-fluoro-2-(trifluoromethyl)pyridine |
|---|---|---|---|
| Melting Point (°C) | Not reported | Not reported | Not reported |
| Boiling Point (°C) | Not reported | Not reported | Not reported |
| LogP (Lipophilicity) | Estimated ~2.5 (high due to CF₃) | ~2.1 | ~2.3 |
| Solubility in Water | Low | Low | Low |
Notes:
- Data scarcity for exact values is evident, but trends can be inferred. The additional fluorine in the title compound increases polarity slightly compared to non-fluorinated analogs, though solubility remains low due to the hydrophobic CF₃ group .
Biological Activity
4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine (C₇H₄ClF₄N) is a heterocyclic compound notable for its diverse biological activities and applications in medicinal chemistry, agrochemicals, and material science. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The unique structure of this compound contributes to its biological activity. The presence of halogen atoms (chlorine and fluorine) and a trifluoromethyl group enhances the compound's lipophilicity and reactivity, making it a valuable scaffold for drug development.
The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets. The halogen and trifluoromethyl groups facilitate strong interactions with biological macromolecules, influencing pathways related to:
- Cell signaling
- Enzyme activity
- Receptor binding .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of several derivatives, revealing potent effects against various bacterial strains.
| Compound | Concentration (mg/L) | Antibacterial Activity (%) |
|---|---|---|
| E1 | 100 | 57 ± 0.3 |
| E2 | 100 | 44 ± 3.0 |
| F1 | 100 | 30 ± 1.0 |
| F2 | 100 | 10 ± 1.1 |
This data indicates that higher concentrations generally correlate with increased antibacterial efficacy .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, one study reported an IC₅₀ value of less than 1 µM against several cancer types, indicating high potency.
Case Study: Inhibition of Tubulin Polymerization
In a specific study, compounds related to this compound were tested for their ability to inhibit tubulin polymerization, a critical process in cancer cell division:
| Compound | IC₅₀ (µM) |
|---|---|
| CA-4 | 1.0 |
| Compound X | 0.56 |
The results suggest that these compounds can induce apoptosis in cancer cells by disrupting normal cellular processes .
Applications in Drug Discovery
Due to its unique structural properties, this compound is being explored as a potential lead compound in drug discovery. Its ability to modulate enzyme activity makes it suitable for developing inhibitors targeting specific pathways involved in disease mechanisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-2-fluoro-3-(trifluoromethyl)pyridine, and how can regiochemical outcomes be controlled?
- Methodology : Use halogen-exchange reactions (e.g., Balz-Schiemann for fluorination) or cross-coupling strategies. For regiochemical control, employ directing groups (e.g., nitro or amino substituents) during pyridine functionalization. Monitor reaction progress via NMR to track fluorination efficiency .
- Key Data : X-ray crystallography (e.g., ) confirms substituent positions, while GC-MS identifies byproducts like dehalogenated intermediates .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology :
- Purity : Use HPLC with a C18 column (ACN/water mobile phase, UV detection at 254 nm). Reported purity thresholds >97% are critical for biological assays .
- Structural Confirmation : Combine , , and NMR to resolve overlapping signals. Compare with crystallographic data (e.g., bond angles and torsion angles from Acta Crystallographica studies) .
Q. What safety protocols are essential for handling this compound?
- Guidelines :
- Storage : Keep in amber glass vials under inert gas (N/Ar) at -20°C to prevent hydrolysis of the trifluoromethyl group .
- PPE : Use nitrile gloves, safety goggles, and fume hoods. Avoid contact with metals (risk of exothermic decomposition) .
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in nucleophilic aromatic substitution (NAS)?
- Mechanistic Insight : The -CF group deactivates the pyridine ring, directing NAS to the 4-position (meta to fluorine). Kinetic studies show slower reaction rates compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic cross-coupling reactions?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals. The LUMO at C-4 indicates susceptibility to palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Compare with experimental yields from Heck or Buchwald-Hartwig reactions .
Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?
- Analysis :
- Case Study : notes amino-substituted pyridines exhibit anticancer activity, but conflicting studies report reduced efficacy with chloro substituents. Use isosteric replacement (e.g., -CF vs. -CN) and validate via in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .
- Statistical Tools : Apply multivariate analysis to distinguish substituent effects from assay variability .
Q. How does fluorine’s electronegativity impact intermolecular interactions in crystal packing?
- Structural Insight : X-ray data () reveal C-F···H-C and F···π interactions stabilize the lattice. Hirshfeld surface analysis quantifies these contributions (e.g., 12% F···H contacts) .
Q. What experimental designs optimize the compound’s use as a precursor for bioactive derivatives?
- Approach :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
